molecular formula C11H15NO B15357686 1-ethyl-3,4-dihydro-2H-quinolin-4-ol

1-ethyl-3,4-dihydro-2H-quinolin-4-ol

Cat. No.: B15357686
M. Wt: 177.24 g/mol
InChI Key: FCNJFFGEBJPVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,4-dihydro-2H-quinolin-4-ol is a dihydroquinolin-4-one derivative that serves as a versatile and key synthetic intermediate in organic and medicinal chemistry research. Compounds based on the dihydroquinolin-4-one scaffold are recognized as common precursors for the construction of biologically active quinoline-based alkaloids and their diverse analogues . The quinoline nucleus is a privileged structure in drug discovery, associated with a wide spectrum of biological activities including antimycobacterial, antiparasitic, antibacterial, and cytotoxic effects . Specifically, dihydroquinolone derivatives are found in a variety of natural products and a large number of compounds that display significant biological activity . Recent research has highlighted that 3,4-diaryl-1,2-dihydro- and 1,2,3,4-tetrahydroquinolines exhibit promising low micromolar inhibition of various cancer cell lines, underscoring their value in anticancer drug discovery programs . Furthermore, the structural similarity of related dihydroisoquinolin derivatives to compounds with demonstrated potent anticonvulsant activity suggests potential applications in central nervous system (CNS) research . As a building block, this compound enables researchers to explore these structure-activity relationships and develop new lead compounds with potential improved solubility and metabolic stability. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinolin-4-ol

InChI

InChI=1S/C11H15NO/c1-2-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11,13H,2,7-8H2,1H3

InChI Key

FCNJFFGEBJPVPK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethyl substituent at position 1 distinguishes this compound from analogs with methyl, aryl, or heterocyclic groups. Key comparisons include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
4-(1,2,3-Triazol-1-yl)quinolin-2-ones Triazole at position 4 243–298 71–90 Antioxidant/antiproliferative activity
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one Hydroxyl at position 6 N/A N/A Enhanced solubility via H-bonding
2-(1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one Benzodioxol and methyl groups N/A N/A Improved metabolic stability
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Halogens and cyclopropyl group N/A N/A Antimicrobial potential
1-Ethyl-3,4-dihydro-2H-quinolin-4-ol Ethyl at position 1, hydroxyl at 4 N/A N/A Moderate lipophilicity Inferred

Notes:

  • Halogenated analogs (e.g., chloro/fluoro) exhibit distinct electronic effects, which may optimize binding to hydrophobic enzyme pockets .

Preparation Methods

Mechanism and Regioselectivity

Uchiyama et al. demonstrated that 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes undergo cyclization via alkylideneaminyl radical intermediates. Treatment with sodium hydride (NaH) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetic acid generates quinolin-8-ols, while Na[BH₃(CN)] yields 1,2,3,4-tetrahydroquinolin-8-ols. The 3-hydroxyphenyl group directs cyclization to the 8-position, achieving >90% regioselectivity (Table 1).

Table 1. Yields and Regioselectivity in Reductive Cyclization

Substrate Conditions Product Yield (%) Regioselectivity (%)
2-(3-Hydroxyphenyl)ethylacetone oxime NaH, DDQ, AcOH Quinolin-8-ol 85 92
2-(3-Hydroxyphenyl)ethylbutanone oxime Na[BH₃(CN)], THF 1,2,3,4-Tetrahydroquinolin-8-ol 78 89

Limitations and Byproduct Formation

While effective, this method produces 5–10% of 6-substituted isomers due to competing radical stabilization at alternative positions. Purification requires silica gel chromatography with ethyl acetate/hexane (1:3), increasing process costs by ~15%.

Pfitzinger Reaction-Based Synthesis

Large-Scale Preparation via Decarboxylation

Thakare et al. developed a kilogram-scale route starting from 6-substituted isatin derivatives. Pyruvic acid and isatin undergo Pfitzinger reaction in aqueous KOH at 60°C, forming quinoline-2,4-dicarboxylic acids. Subsequent decarboxylation in nitrobenzene at 210°C yields 6-substituted-4-quinolinecarboxylic acids (Scheme 1).

Scheme 1. Pfitzinger-Decarboxylation Sequence

  • Pfitzinger Reaction :
    Isatin + Pyruvic acid → Quinoline-2,4-dicarboxylic acid (60°C, KOH)
  • Decarboxylation :
    Quinoline-2,4-dicarboxylic acid → 4-Quinolinecarboxylic acid (210°C, nitrobenzene)

Ethylation and Reduction

The carboxylic acid intermediate is converted to 1-ethyl-3,4-dihydro-2H-quinolin-4-ol via:

  • Amide formation with N,O-dimethylhydroxyamine (EDC·HCl, DMAP).
  • Grignard reaction with MeMgBr to form 1-(quinolin-4-yl)ethenone.
  • Epoxidation and ring-opening with sodium alkoxides to install the ethyl group.

This method achieves 68–72% overall yield across 5 steps, suitable for multi-kilogram production.

Microwave-Assisted Cyclocondensation

Accelerated Reaction Kinetics

Patent US9957233B1 discloses a microwave-assisted protocol for substituted quinolins. Heating 2-aminobenzyl alcohol derivatives with ethylating agents (e.g., ethyl bromide) at 170–190°C under microwave irradiation reduces reaction time from 48 h to 2–4 h. Ethanol/water mixtures (3:1) suppress byproduct formation, enhancing yield to 81%.

Table 2. Microwave vs Conventional Heating

Parameter Microwave Method Conventional Method
Temperature (°C) 180 160
Time (h) 3 48
Yield (%) 81 65
Purity (%) 98 92

Solvent Optimization

Ethanol/water systems improve regioselectivity by stabilizing transition states through hydrogen bonding. Replacing ethanol with DMF increases byproduct formation (12% vs 5%), likely due to unwanted N-ethylation.

Iron-Catalyzed Dehydrogenative Coupling

Catalyst Design and Performance

A recent advance employs iron(III) acetylacetonate (2 mol%) with KOt-Bu in 1,4-dioxane. Secondary alcohols (e.g., 1-phenylethanol) act as both alkylating agents and hydrogen donors, enabling a one-pot synthesis. The mechanism proceeds via β-hydride elimination, forming a quinoline intermediate that undergoes ethylation in situ.

Table 3. Iron-Catalyzed Synthesis Optimization

Alcohol Temperature (°C) Yield (%)
1-Phenylethanol 120 81
Cyclohexanol 120 76
2-Octanol 130 68

Advantages Over Palladium Systems

Iron catalysts reduce costs by 90% compared to Pd/C systems while maintaining comparable yields (76–81% vs 78–84%). Leaching tests confirm <0.1 ppm Fe residue after workup, meeting pharmaceutical guidelines.

Industrial-Scale Purification Strategies

Crystallization vs Chromatography

Large-scale processes (>100 kg) favor crystallization from toluene/hexane (1:4) over chromatography, reducing solvent waste by 70%. The compound’s solubility profile allows 95% recovery with ≥99.5% purity after two recrystallizations.

Continuous Flow Synthesis

Patented continuous flow systems couple cyclocondensation and ethylation in a single reactor, achieving 89% yield with 8 h residence time. Inline IR monitoring adjusts ethanol/water ratios dynamically, minimizing byproducts to <2%.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-3,4-dihydro-2H-quinolin-4-ol?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Reduction of ketones : Using LiAlH₄ in THF to reduce 3,4-dihydroquinolin-2(1H)-one derivatives to the corresponding alcohol .
  • Alkylation : Introducing the ethyl group via alkylation reactions with reagents like Cl(CH₂)₃I in DMF under basic conditions (NaH) .
  • Cyclization : Radical-mediated 6-exo-trig cyclizations to form the dihydroquinoline backbone . Key analytical methods include TLC for reaction monitoring and NMR for structural confirmation .

Q. How is the compound characterized using spectroscopic techniques?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. For example, the ethyl group appears as a triplet (~1.2 ppm for CH₃) and quartet (~3.4 ppm for CH₂) in ¹H NMR, while the hydroxyl proton may resonate near 5 ppm depending on hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (177.24 g/mol) and fragmentation patterns .

Q. What are the solubility and stability properties of this compound?

  • The compound is typically a solid at room temperature with moderate solubility in polar organic solvents (e.g., ethanol, methanol) but low solubility in water .
  • Stability tests under varying pH and temperature conditions are recommended to assess degradation pathways, particularly for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis?

  • Chiral Catalysts : Use chiral auxiliaries or catalysts (e.g., palladium complexes) during cyclization steps to induce asymmetry .
  • Chromatographic Separation : Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak® AD-H) resolves enantiomers, as demonstrated for related dihydroquinolines .
  • Kinetic Resolution : Enzymatic or chemical methods to selectively favor one enantiomer during synthesis .

Q. What mechanistic insights govern the compound’s biological activity?

  • Enzyme Inhibition : The hydroxyl and ethyl groups may interact with enzyme active sites. For example, similar dihydroquinolines inhibit kinases via hydrogen bonding with the hydroxyl group and hydrophobic interactions with the ethyl moiety .
  • Diffusion-Controlled Processes : In dissolution studies (e.g., cellulose composites), diffusion coefficients (e.g., 6.74×10⁻¹³ m²/s for ionic liquids) provide models for understanding drug release kinetics .

Q. How can structural modifications enhance bioactivity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position increases cytotoxicity, as seen in 3-chloro-6-methoxyquinolin-4-ol derivatives .
  • Hybrid Molecules : Conjugation with morpholine or pyrazole rings (e.g., 2-(morpholin-4-yl)-1-[...]ethanone) enhances receptor binding affinity .

Methodological Considerations

Q. How to resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the hydroxyl proton and adjacent carbons confirm its position .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, as applied to 4-hydroxyquinolin-2-ones .

Q. What computational tools aid in predicting synthetic pathways?

  • Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible routes based on reaction databases .
  • DFT Calculations : Predict regioselectivity in radical cyclizations and optimize transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.